Methyl 2-(allylamino)-5-methylbenzoate
Description
Methyl 2-(allylamino)-5-methylbenzoate is an aromatic ester derivative featuring an allylamino substituent at the 2-position and a methyl group at the 5-position of the benzoate ring. The allylamino group introduces unique steric and electronic properties, influencing solubility, stability, and biological activity .
Properties
CAS No. |
137105-15-8 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.257 |
IUPAC Name |
methyl 5-methyl-2-(prop-2-enylamino)benzoate |
InChI |
InChI=1S/C12H15NO2/c1-4-7-13-11-6-5-9(2)8-10(11)12(14)15-3/h4-6,8,13H,1,7H2,2-3H3 |
InChI Key |
ARJMEILVAIJOSW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NCC=C)C(=O)OC |
Synonyms |
Benzoic acid, 5-methyl-2-(2-propenylamino)-, methyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Physical Properties
Key structural analogs differ in substituents at the 2- and 5-positions of the benzoate ring. Below is a comparative analysis:
Key Observations :
- Allylamino vs.
- Chloro vs. Methyl: Chloro substituents (e.g., ) increase molecular polarity and may improve antimicrobial activity but reduce solubility in nonpolar solvents compared to methyl groups.
Spectral and Analytical Data
- NMR Spectroscopy: this compound: Expected resonances for allylic protons (δ 5.1–5.9 ppm) and methyl groups (δ 2.3 ppm). Compound 14d: Reported $ ^1H $ NMR signals include aromatic protons (δ 6.7–7.8 ppm) and pyrrolidine protons (δ 3.1–3.5 ppm) .
- IR Spectroscopy: Allylamino derivatives show N–H stretching (~3300 cm⁻¹) and ester C=O (~1700 cm⁻¹), while acetamido analogs (e.g., ) exhibit amide C=O (~1650 cm⁻¹).
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